Marbofloxacin Impurity E
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Overview
Description
Marbofloxacin Impurity E is a chemical compound that is often used as a reference standard in laboratory tests. It is an impurity associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This compound is crucial for analytical method development, method validation, and quality control during the production of Marbofloxacin .
Preparation Methods
The preparation of Marbofloxacin Impurity E involves several synthetic routes and reaction conditions. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and dichloromethane . Another method involves the continuous operation of multi-step reactions using conventional reagents that are commercially available . These methods are designed to ensure high efficiency, short synthetic routes, and high product purity, making them suitable for industrial production.
Chemical Reactions Analysis
Marbofloxacin Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Marbofloxacin Impurity E has several scientific research applications:
Biology: It is used to study the biological activity and pharmacokinetics of Marbofloxacin and its impurities.
Medicine: It is used in the quality control of Marbofloxacin, ensuring the safety and efficacy of the antibiotic.
Mechanism of Action
The mechanism of action of Marbofloxacin Impurity E is not thoroughly understood. it is believed to be similar to other fluoroquinolones by impairing bacterial DNA gyrase, resulting in rapid bactericidal activity . This mechanism involves the inhibition of DNA replication and repair, leading to the death of bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Comparison with Similar Compounds
Marbofloxacin Impurity E can be compared with other similar compounds, such as:
Enrofloxacin: Another fluoroquinolone antibiotic used in veterinary medicine.
Danofloxacin: A third-generation fluoroquinolone with similar antibacterial activity.
Properties
Molecular Formula |
C18H23FN4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26) |
InChI Key |
HATKOXAYUXGYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O |
Origin of Product |
United States |
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